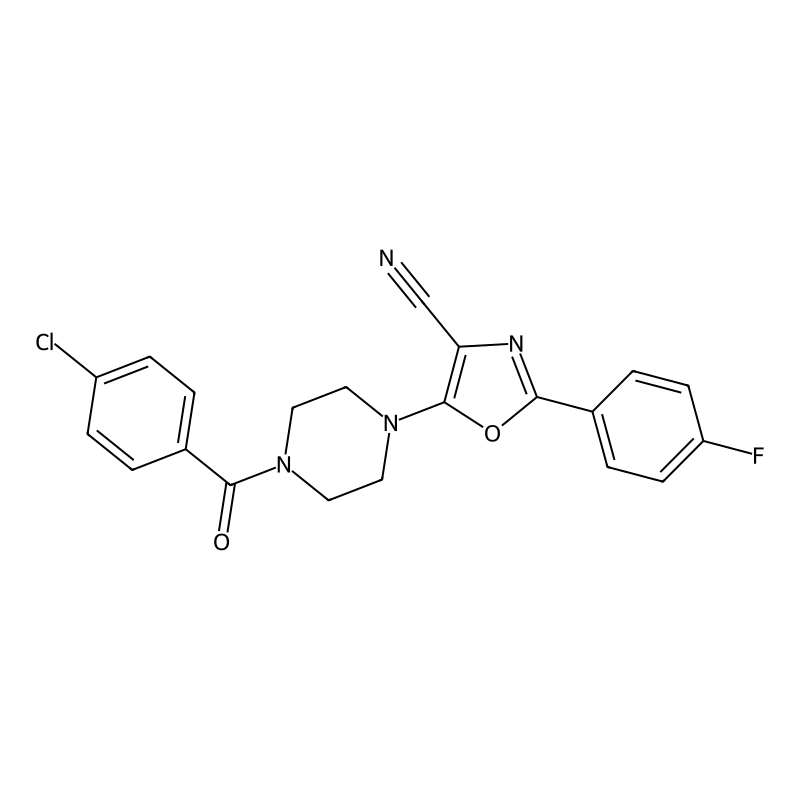

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some reasons why information on this specific compound might be limited:

- Recently Discovered Molecule: It's possible this molecule is a recent discovery and research is still in its early stages.

- Proprietary Research: The compound might be under development by a pharmaceutical company and details are not publicly available due to patent restrictions.

- Negative Results: Research on the compound might not have yielded promising results and therefore wasn't published in scientific journals.

Finding Information on Similar Molecules

If you're interested in the scientific research of similar molecules, here are some options:

- Chemical Structure Similarity Search: Databases like PubChem and SciFinder allow you to search for structures similar to 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile. This might lead you to related compounds with documented research applications. PubChem, National Institutes of Health: ) SciFinder, American Chemical Society:

- Keyword Search: Searching scientific databases and journals with terms like "piperazinyl oxazole", "fluorophenyl oxazole", or other relevant keywords might reveal research on similar compounds.

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile is a complex organic compound featuring a unique structural arrangement that includes a piperazine moiety, an oxazole ring, and a carbonitrile functional group. The presence of the 4-chlorobenzoyl and 4-fluorophenyl substituents contributes to its chemical diversity and potential biological activity. This compound is classified as a heterocyclic compound due to the incorporation of nitrogen atoms in its ring structures, specifically in the oxazole and piperazine components .

- Oxidation: It can be oxidized using reagents such as potassium permanganate, which may alter its functional groups and potentially enhance its biological activity.

- Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic substitution reactions, allowing for further derivatization of the compound.

- Cycloaddition Reactions: The oxazole ring may participate in cycloaddition reactions, expanding the compound's structural complexity .

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has been investigated for its potential anticancer properties. Studies indicate that it exhibits significant cytotoxicity against various cancer cell lines, suggesting that it may interfere with cellular processes critical for cancer cell survival and proliferation. Additionally, its unique structure may allow it to act on specific biological targets, making it a candidate for further pharmacological studies.

The synthesis of this compound typically involves multiple steps:

- Formation of the Piperazine Derivative: The initial step often includes the synthesis of the piperazine core through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of the Oxazole Ring: This can be achieved through condensation reactions involving appropriate precursors that contain both nitrogen and oxygen functionalities.

- Substitution Reactions: The final steps usually involve introducing the 4-chlorobenzoyl and 4-fluorophenyl groups via nucleophilic substitution or coupling reactions to achieve the desired product .

This compound has potential applications in medicinal chemistry, particularly in drug development targeting cancer therapies. Its unique structural features may allow it to interact with specific biological pathways involved in tumor growth and metastasis. Furthermore, its derivatives could also be explored for other therapeutic areas such as anti-inflammatory or antimicrobial treatments .

Interaction studies have shown that 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile may interact with various biological targets, including enzymes and receptors involved in cancer progression. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent. Studies suggest that it may modulate specific signaling pathways critical for cell survival and proliferation in cancer cells .

Several compounds share structural similarities with 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile. These include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile | Similar piperazine and oxazole structure | Anticancer properties |

| 5-[2-chloro-4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]-1H-indole-3-carbonitrile | Contains an indole instead of oxazole | Antimicrobial activity |

| 5-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]-(4-isquinolin-6-ylphenyl)methanone | Features an isquinoline moiety | Potential anti-inflammatory effects |

The uniqueness of 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile lies in its specific combination of functional groups that may enhance its selectivity towards certain biological targets compared to these similar compounds.